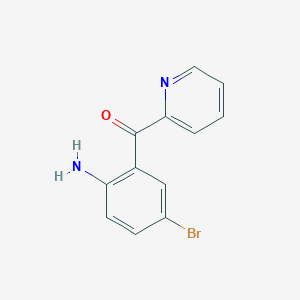

2-(2-Amino-5-bromobenzoyl)pyridine

Vue d'ensemble

Description

Chemical Identity and Structure 2-(2-Amino-5-bromobenzoyl)pyridine (CAS: 1563-56-0) is a heterocyclic compound with the molecular formula C₁₂H₉BrN₂O and a molecular weight of 277.12 g/mol. Structurally, it consists of a pyridine ring linked to a 2-amino-5-bromo-substituted benzoyl group. The compound appears as a yellow solid with a melting point of 98–100°C and is sparingly soluble in polar solvents like DMSO and methanol .

Synthesis and Applications

This compound is a critical intermediate in synthesizing bromazepam, a benzodiazepine used for anxiolytic and sedative purposes. Its synthesis involves cyclization of 2-phenacylpyridine p-bromophenyl hydrazone with concentrated HCl, followed by oxidation and hydrolysis steps . Additionally, it serves as a reference standard in analytical methods, such as GC-MS and TLC, for detecting bromazepam metabolites in biological samples .

Méthodes De Préparation

Multi-Step Synthesis via MEM Protection and Palladium-Catalyzed Coupling

The most well-documented method for synthesizing 2-(2-amino-5-bromobenzoyl)pyridine involves six sequential steps, optimized for industrial applicability. Below, each stage is analyzed in detail.

Step 1: MEM Protection of 4-Bromo-2-bromomethylphenol

The synthesis begins with 4-bromo-2-bromomethylphenol, which is treated with MEMCl ((2-methoxyethoxy)methyl chloride) in an aprotic solvent (e.g., acetonitrile or THF). This reaction installs the MEM protecting group on the phenolic oxygen, yielding 4-bromo-2-(bromomethyl)-1-((2-methoxyethoxy)methoxy)benzene . The molar ratio of 4-bromo-2-bromomethylphenol to MEMCl is critical, maintained at 1:1.05–1.5 to ensure complete conversion .

Key Conditions:

-

Solvent: Aprotic solvents (THF, DMF, or acetonitrile)

-

Temperature: Room temperature

-

Yield: >95% (estimated from stoichiometric excess)

Step 2: Boronic Acid Formation

The bromomethyl intermediate reacts with trimethyl borate in the presence of magnesium chips as a catalyst. This transmetalation step generates (5-bromo-2-((2-methoxyethoxy)methoxy)benzyl)boronic acid , a key substrate for subsequent cross-coupling. The reaction proceeds at 60–80°C for 15–24 hours, with trimethyl borate used in a 1:1–6 molar excess .

Table 1: Boronic Acid Synthesis Parameters

| Parameter | Value |

|---|---|

| Catalyst | Magnesium chips |

| Temperature | 60–80°C |

| Reaction Time | 15–24 hours |

| Molar Ratio (Substrate:Borate) | 1:1–6 |

Step 3: Suzuki-Miyaura Coupling with 2-Bromopyridine

A palladium-catalyzed Suzuki-Miyaura coupling links the boronic acid to 2-bromopyridine. Using [1,1'-bis(diphenylphosphino)ferrocene]palladium dichloride (Pd(dppf)Cl₂) as the catalyst and sodium carbonate as the base, the reaction achieves 80–82% yield. Optimal conditions include a 1:1–1.5 molar ratio of boronic acid to 2-bromopyridine and a temperature of 75°C under nitrogen .

Critical Factors:

-

Catalyst Loading: 1–10 mol% of Pd(dppf)Cl₂

-

Solvent System: THF/DMF mixture

-

Reaction Time: 6 hours

Step 4: Oxidation to Ketone

The methylene group in the coupled product is oxidized to a ketone using tert-butyl hydroperoxide (TBHP) and iodine. Conducted at 80°C for 6 hours in pyridine/water, this step converts 2-(5-bromo-2-((2-methoxyethoxy)methoxy)benzyl)pyridine to (2-((2-methoxyethoxy)methoxy)-5-bromophenyl)(pyridin-2-yl)methanone with near-quantitative yield (99%) .

Oxidation Mechanism:

The iodine-TBHP system generates iodonium ions, facilitating selective oxidation of benzylic methylene groups without over-oxidizing the pyridine ring .

Step 5: MEM Deprotection

The MEM group is removed using titanium tetrachloride in dichloromethane. This Lewis acid-mediated cleavage occurs at room temperature within 4 hours, yielding (2-hydroxy-5-bromophenyl)(pyridin-2-yl)methanone in 99% yield .

Advantages Over Traditional Methods:

-

Avoids harsh acidic conditions (e.g., HCl/MeOH)

-

Minimal side reactions due to mild Lewis acid catalysis

Step 6: Rearrangement to Target Amine

The final step involves treating the deprotected ketone with 2-bromoisobutyramide under basic conditions (NaOH). A Hofmann-type rearrangement followed by hydrolysis produces this compound. This one-pot process achieves 94–96% yield, with ethanol recrystallization providing a high-purity yellow solid .

Table 2: Rearrangement Reaction Parameters

| Parameter | Value |

|---|---|

| Base | Sodium hydroxide (2 equiv) |

| Temperature | Room temperature → 50°C |

| Reaction Time | 4 hours (hydrolysis) |

| Recrystallization Solvent | Ethanol |

Comparative Analysis of Methods

Efficiency and Yield

The six-step MEM-protected route achieves a 52.7% overall yield , far surpassing traditional methods requiring cryogenic conditions (−40°C) and hazardous reagents like n-butyllithium . In contrast, the metal-free method’s yield remains unverified due to insufficient data .

Analyse Des Réactions Chimiques

(2-Amino-5-bromophényl)(pyridin-2-yl)méthanone subit diverses réactions chimiques, notamment :

Oxydation : Ce composé peut être oxydé pour former des oxydes correspondants.

Réduction : Les réactions de réduction peuvent produire des amines ou d'autres formes réduites.

Substitution : Les réactions de substitution halogénée sont courantes, où l'atome de brome est remplacé par d'autres substituants.

Les réactifs couramment utilisés dans ces réactions comprennent les oxydants comme le permanganate de potassium, les réducteurs comme l'hydrure de lithium et d'aluminium, et les nucléophiles pour les réactions de substitution . Les principaux produits formés dépendent des conditions réactionnelles et des réactifs utilisés.

4. Applications de la recherche scientifique

(2-Amino-5-bromophényl)(pyridin-2-yl)méthanone a une large gamme d'applications dans la recherche scientifique :

Biologie : Il est utilisé dans l'étude des interactions enzymatiques et des voies métaboliques.

Industrie : Il est utilisé dans la fabrication de divers produits chimiques et matériaux.

5. Mécanisme d'action

Le mécanisme d'action de la (2-Amino-5-bromophényl)(pyridin-2-yl)méthanone est principalement lié à son rôle de précurseur dans la synthèse des benzodiazépines. Ces composés exercent leurs effets en se liant au récepteur de l'acide gamma-aminobutyrique (GABA) dans le système nerveux central, ce qui renforce les effets inhibiteurs du GABA et produit des effets sédatifs et anxiolytiques.

Applications De Recherche Scientifique

Medicinal Chemistry and Drug Development

1.1 Synthesis of Anesthetic Agents

One of the primary applications of 2-(2-Amino-5-bromobenzoyl)pyridine is as a key intermediate in the synthesis of Remazolam , an intravenous anesthetic. Remazolam is a GABA_A receptor agonist that combines the safety profile of midazolam with the rapid onset and offset characteristics of propofol. The compound facilitates general anesthesia during surgical procedures and has potential applications in preoperative sedation and ICU management .

The synthetic pathway for this compound involves several steps that optimize yield and safety. A notable method includes a reaction sequence that utilizes mild conditions, avoiding hazardous reagents like n-butyllithium and extreme temperatures, thus enhancing its industrial viability .

1.2 Metabolic Studies

Research has also identified this compound as a significant metabolite of bromazepam, a benzodiazepine used for anxiety management. Studies on its metabolism have been conducted in various animal models, including rabbits and guinea pigs, highlighting its relevance in pharmacokinetics and drug metabolism research . Understanding the metabolic pathways involving this compound aids in evaluating the safety and efficacy profiles of related pharmaceuticals.

2.1 Anticancer Properties

Recent studies have explored the biological activity of derivatives related to this compound, particularly their anti-proliferative effects against cancer cell lines such as HCT116 (colorectal cancer) and MDA-MB-231 (triple-negative breast cancer). Compounds derived from this structure have shown promising results, with some exhibiting over 85% inhibition of cell growth, indicating potential therapeutic applications in oncology .

Analytical Applications

3.1 Chromatographic Techniques

The compound is also utilized in analytical chemistry, particularly in high-performance liquid chromatography (HPLC). It can be effectively separated using reverse-phase HPLC methods, which are critical for assessing purity and identifying impurities in pharmaceutical formulations. The mobile phase typically consists of acetonitrile and water, with adjustments made for mass spectrometry compatibility . This application is vital for quality control in pharmaceutical manufacturing.

Mécanisme D'action

The mechanism of action of (2-Amino-5-bromophenyl)(pyridin-2-yl)methanone is primarily related to its role as a precursor in the synthesis of benzodiazepines. These compounds exert their effects by binding to the gamma-aminobutyric acid (GABA) receptor in the central nervous system, enhancing the inhibitory effects of GABA and producing sedative and anxiolytic effects.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

2-(2-Amino-5-bromo-3-hydroxybenzoyl)pyridine

- Structure : Differs by the addition of a 3-hydroxy group on the benzoyl ring (CAS: 40951-53-9; molecular formula: C₁₂H₉BrN₂O₂ , MW: 293.12) .

- Properties and Applications :

| Parameter | 2-(2-Amino-5-bromobenzoyl)pyridine | 2-(2-Amino-5-bromo-3-hydroxybenzoyl)pyridine |

|---|---|---|

| CAS Number | 1563-56-0 | 40951-53-9 |

| Molecular Weight | 277.12 | 293.12 |

| Key Functional Group | Benzoyl-pyridine | 3-Hydroxybenzoyl-pyridine |

| Role in Pharmacology | Bromazepam precursor | Bromazepam metabolite |

| Solubility | Low (DMSO, methanol) | Higher (due to -OH group) |

2-Amino-4-(2-Chloro-5-(4-substituted phenyl)pyridin-3-yl)-1-(4-substituted phenyl)pyridine

- Structure : Contains chlorine and substituted phenyl groups on the pyridine rings, increasing steric bulk .

- Properties and Applications :

| Parameter | This compound | 2-Amino-4-(2-chloro-5-phenylpyridin-3-yl)-1-phenylpyridine |

|---|---|---|

| Halogen Substituent | Bromine | Chlorine |

| Biological Activity | CNS drug intermediate | Antimicrobial |

| Synthetic Route | Cyclization/oxidation | Multi-component reactions (e.g., Ugi) |

2-Amino-5-bromopyridine

- Structure : Simpler pyridine derivative lacking the benzoyl group (CAS: 1072-97-5; molecular formula: C₅H₅BrN₂ , MW: 173.01) .

- Properties and Applications :

| Parameter | This compound | 2-Amino-5-bromopyridine |

|---|---|---|

| Molecular Complexity | High (benzoyl-pyridine) | Low (simple pyridine) |

| Application | Drug synthesis | Analytical chemistry |

Co-crystals with 4-Hydroxybenzoic Acid

- Structure: Co-crystals of 2-amino-5-bromopyridine and 4-hydroxybenzoic acid exhibit hydrogen-bonded networks .

- Properties: Enhanced stability and crystallinity due to intermolecular interactions (N–H⋯O and O–H⋯N bonds) . Contrasts with the target compound, which lacks hydrogen-bond donors for co-crystal formation .

Key Research Findings

Biological Relevance: Bromine in this compound is critical for bromazepam’s pharmacokinetics, while chlorine in analogs (e.g., ) alters antimicrobial potency . Hydroxylation at the 3-position (as in 2-(2-amino-5-bromo-3-hydroxybenzoyl)pyridine) increases metabolic clearance rates, impacting detection windows in toxicology .

Synthetic Flexibility :

- Multi-component reactions (e.g., ) allow diversification of pyridine derivatives, whereas the target compound’s synthesis is optimized for benzodiazepine production .

Analytical Utility :

- The hydroxylated metabolite (CAS 40951-53-9) is preferred in urine screening due to its glucuronide conjugation, whereas the parent compound is undetectable in biological matrices .

Activité Biologique

2-(2-Amino-5-bromobenzoyl)pyridine (ABBP) is an organic compound with the molecular formula C₁₂H₉BrN₂O, known for its diverse biological activities and applications in medicinal chemistry. This compound is particularly significant as a precursor in the synthesis of various pharmaceuticals, including benzodiazepines, which are widely used for their anxiolytic and sedative properties.

Chemical Structure and Properties

The structure of ABBP features a bromobenzoyl group attached to a pyridine moiety. The presence of the bromine atom influences its reactivity and biological interactions:

- Molecular Formula : C₁₂H₉BrN₂O

- Molecular Weight : 277.12 g/mol

ABBP exhibits its biological activity primarily through interactions with specific biological targets, including enzymes and receptors involved in various metabolic pathways. Notably, it acts as an intermediate in the synthesis of remazolam, a short-acting GABA(A) receptor agonist, which enhances the inhibitory effects of GABA in the central nervous system .

Anticancer Properties

Research indicates that ABBP and its analogs possess significant anticancer properties. For instance, studies have demonstrated that compounds with similar structures can inhibit cell growth in various cancer cell lines:

| Compound | Cell Line | IC50 (nM) |

|---|---|---|

| This compound | HCT116 | 25–50 |

| This compound | MDA-MB-231 | 120–130 |

These findings suggest that ABBP may effectively inhibit tumor cell proliferation through mechanisms that require further investigation .

Interaction Studies

Preliminary studies have focused on ABBP's binding affinity to biological targets. These interactions are crucial for understanding its potential therapeutic effects. The compound's ability to form covalent bonds with proteins involved in disease pathways may lead to novel treatment options .

Case Studies

- Synthesis and Anti-Proliferative Activity : A study published in the International Journal of Molecular Sciences explored the synthesis of benzoyl derivatives related to ABBP, demonstrating their anti-proliferative activity against colorectal (HCT116) and breast cancer (MDA-MB-231) cell lines. The results indicated that certain derivatives maintained potent activity, comparable to established anticancer agents .

- Metabolism Studies : Research has shown that ABBP undergoes metabolic transformations in different species. It is primarily hydroxylated to form 2-(2-amino-5-bromo-3-hydroxybenzoyl)pyridine in humans and other animals, highlighting its metabolic pathways and potential variations in efficacy across species .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(2-amino-5-bromobenzoyl)pyridine, and what critical steps ensure high yield?

- Methodological Answer : A validated synthesis begins with 2-phenacylpyridine p-bromophenyl hydrazone, which undergoes cyclization with concentrated HCl to form 5-bromo-2-phenyl-3-(2-pyridyl)indole. Subsequent oxidation with chromium trioxide yields 2-(2-benzamido-5-bromobenzoyl)pyridine, followed by hydrolysis with HCl to obtain the target compound . Key steps include strict temperature control during cyclization (to prevent side reactions) and precise stoichiometric ratios during oxidation. Yield optimization requires purification via recrystallization from methanol or ethanol .

Q. How can researchers validate the purity and stability of this compound in pharmaceutical intermediates?

- Methodological Answer : Reverse-phase high-performance liquid chromatography (RP-HPLC) is the gold standard. A validated method uses a C18 column with a methanol-water mobile phase (70:30 v/v), a flow rate of 1.0 mL/min, and UV detection at 230 nm . System suitability tests (e.g., tailing factor <2, theoretical plates >2000) and forced degradation studies (acid/alkaline hydrolysis, oxidative stress) confirm specificity. Calibration curves (1–16 µg/mL) with recovery rates >99% ensure accuracy .

Advanced Research Questions

Q. What analytical challenges arise when characterizing degradation products of bromazepam involving this compound, and how can they be addressed?

- Methodological Answer : Bromazepam degrades under acidic/alkaline conditions to form this compound (ABP) as a major impurity . Challenges include resolving ABP from other degradants (e.g., 3-hydroxy bromazepam) due to structural similarities. Solutions:

- Use photodiode array (PDA) detectors to distinguish UV profiles.

- Optimize gradient elution (e.g., 0.1% trifluoroacetic acid in acetonitrile/water) to enhance peak separation .

- Validate mass spectrometry (LC-MS) for confirmatory analysis of molecular ions (e.g., ABP at m/z 277) .

Q. How does the molecular structure of this compound influence its hydrogen-bonding patterns in co-crystal formations?

- Methodological Answer : The planar pyridine ring and amino group enable robust hydrogen-bond networks. In co-crystals with 4-hydroxybenzoic acid, ABP forms N–H···O and O–H···N bonds (2.7–2.9 Å), creating extended chains along the [100] axis . Key considerations:

- Co-crystallization solvents (e.g., methanol) affect packing efficiency.

- Dihedral angles between aromatic systems (e.g., 28.8°–55.7°) influence supramolecular stability .

- X-ray diffraction (XRD) with refinement models (e.g., SHELXL) validates crystallographic parameters .

Q. What mechanistic insights are critical for designing novel benzodiazepine derivatives using this compound as a precursor?

- Methodological Answer : ABP serves as a key intermediate in bromazepam synthesis via condensation with glycine ethyl ester . Mechanistic considerations:

- Nucleophilic attack by the glycine amine group on the carbonyl carbon of ABP initiates ring closure.

- Reaction kinetics (e.g., reflux in pyridine) must balance steric hindrance from the bromine substituent.

- DFT calculations can predict electronic effects of substituents (e.g., bromine’s electron-withdrawing impact) on reaction pathways .

Propriétés

IUPAC Name |

(2-amino-5-bromophenyl)-pyridin-2-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9BrN2O/c13-8-4-5-10(14)9(7-8)12(16)11-3-1-2-6-15-11/h1-7H,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHVZPFKJBLTYCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C(=O)C2=C(C=CC(=C2)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60166070 | |

| Record name | 2-(2-Amino-5-bromobenzoyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60166070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1563-56-0 | |

| Record name | 2-(2-Amino-5-bromobenzoyl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1563-56-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2-Amino-5-bromobenzoyl)pyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001563560 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(2-Amino-5-bromobenzoyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60166070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-5-bromobenzoylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.866 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(2-AMINO-5-BROMOBENZOYL)PYRIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9874AL67QQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.